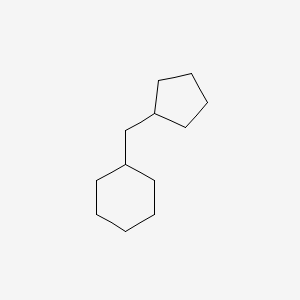

(Cyclopentylmethyl)cyclohexane

Description

(Cyclopentylmethyl)cyclohexane is an alicyclic hydrocarbon featuring a cyclohexane ring substituted with a cyclopentylmethyl group. The compound’s properties can be inferred from trends observed in substituted cyclohexanes and cyclopentanes, such as methylcyclohexane (C₇H₁₄) and cyclopentane (C₅H₁₀) . Key characteristics include steric effects from the bulky cyclopentylmethyl group, which influence physical properties, reactivity, and applications compared to simpler derivatives.

Properties

IUPAC Name |

cyclopentylmethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYWTNBPUYHPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196132 | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-89-4 | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyclopentylmethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of Cyclopentene with Alcohols: A Principal Route

One of the most established routes to synthesize cyclopentylmethyl derivatives involves the acid-catalyzed etherification of cyclopentene with alcohols. This method is extensively documented in patents and research literature, particularly for producing cyclopentyl methyl ether (CPME), a compound structurally related to (Cyclopentylmethyl)cyclohexane.

- Reactants: Cyclopentene and an alcohol (e.g., methanol).

- Catalyst: Strong acid cation exchange resins, often sulfonic acid resins.

- Reactor Type: Fixed-bed reactors with resin catalyst beds.

- Reaction Conditions:

- Temperature: Typically 75–90°C.

- Pressure: 0.01–0.10 MPa.

- Liquid hourly space velocity (LHSV): 0.5–4.0 hr⁻¹.

- Molar ratio of cyclopentene to alcohol: Approximately 1:0.5–0.8.

- Process: Cyclopentene and alcohol are mixed and vaporized, then passed through the catalyst bed, where etherification occurs to form cyclopentyl methyl ether.

- When catalyst activity drops (conversion below 10%), regeneration is performed using the reaction feedstock as the solvent under controlled conditions (pressure 0.3–1.0 MPa, temperature 20–90°C, regeneration time 10–30 hours).

- This cyclic etherification-regeneration process prolongs catalyst life and maintains activity.

- The catalyst particle size is optimized between 0.40 and 1.25 mm, with a resin exchange capacity of 3–5.5 mmol/g.

- Catalyst deactivation is mainly due to oligomerization of monoolefins present in cyclopentene feedstock, causing coking on catalyst surfaces.

- Selective hydrogenation of diolefins in the feedstock prior to etherification reduces catalyst fouling.

- The process achieves high selectivity (>97%) and conversion efficiencies around 10–15% per pass, with catalyst life extended by regeneration cycles.

Data Summary:

| Parameter | Typical Range/Value |

|---|---|

| Reaction Temperature | 75–90°C (optimal 80–85°C) |

| System Pressure | 0.01–0.10 MPa (optimal 0.02–0.06 MPa) |

| Liquid Hourly Space Velocity (LHSV) | 0.5–4.0 hr⁻¹ (optimal 0.8–3.0 hr⁻¹) |

| Molar Ratio (Cyclopentene:Alcohol) | 1 : 0.5–0.8 |

| Catalyst Particle Diameter | 0.40–1.25 mm |

| Catalyst Exchange Capacity | 3–5.5 mmol/g |

| Catalyst Regeneration Pressure | 0.3–1.0 MPa (optimal 0.5–0.8 MPa) |

| Catalyst Regeneration Temperature | 20–90°C (optimal 30–80°C) |

| Catalyst Regeneration Time | 10–30 hours (optimal 16–25 h) |

Representative Experimental Data:

| Working Time (hours) | Cyclopentene Conversion (%) | CPME Selectivity (%) |

|---|---|---|

| 20 | 15.6 | 98.47 |

| 100 | 14.6 | 97.68 |

| 200 | 11.6 | 98.70 |

| 300 | 10.0 | 98.67 |

| 400 | 8.5 | 97.71 |

This data demonstrates catalyst activity decline over time and the importance of regeneration to maintain performance.

Catalytic Systems and Reaction Mechanisms

The etherification reaction proceeds via acid-catalyzed addition of the alcohol to the cyclopentene double bond, facilitated by the strong acid sites on the cation exchange resin. The process is sensitive to impurities and feedstock composition:

- Acid-Base Properties: Basic impurities in feedstock can deactivate the resin catalyst.

- Water Content: Excess water can reversibly reduce catalyst activity but can be managed by dehydration.

- Oligomerization: Monoolefins in feedstock may oligomerize under reaction conditions, causing catalyst fouling.

- Catalyst Surface Chemistry: The sulfonic acid groups on the resin are essential for activity but susceptible to blockage.

Catalyst regeneration involves dissolving and removing oligomer deposits by switching the reaction phase from gas-solid to liquid-solid under elevated pressure and temperature, using the raw materials as solvents to wash the catalyst in situ.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding cyclohexanone and cyclopentanone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce cyclohexylmethanol and cyclopentylmethanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of UV light or a catalyst.

Major Products Formed

Oxidation: Cyclohexanone and cyclopentanone derivatives.

Reduction: Cyclohexylmethanol and cyclopentylmethanol.

Substitution: Halogenated cyclohexyl and cyclopentyl derivatives.

Scientific Research Applications

(Cyclopentylmethyl)cyclohexane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: Employed in the study of lipid membranes and their interactions with various compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of (Cyclopentylmethyl)cyclohexane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Structural and Physical Properties

The cyclopentylmethyl substituent introduces steric bulk and increased molecular weight compared to smaller substituents like methyl or ethyl groups. This impacts boiling points, solubility, and hydrophobicity. For example:

The higher boiling point of (cyclopentylmethyl)cyclohexane compared to methylcyclohexane reflects increased van der Waals interactions due to its larger substituent. Its lower water solubility aligns with trends for hydrophobic alicyclic hydrocarbons .

Chemical Reactivity and Stability

- Pyrolysis Pathways : Cyclohexane derivatives undergo pyrolysis via radical intermediates. For example, cyclohexyl radicals isomerize to cyclopentylmethyl radicals during decomposition . The bulky cyclopentylmethyl group in (cyclopentylmethyl)cyclohexane may alter decomposition pathways, favoring ring-opening or dehydrogenation over isomerization compared to methylcyclohexane.

- Oxidation Catalysis : Methylated vanadium(IV) compounds enhance cyclohexane oxidation yields when HCl is added . The steric hindrance of the cyclopentylmethyl group could reduce catalytic efficiency in similar reactions.

Biodegradability

Substituent size and branching critically affect biodegradation. Cyclopentane and cyclohexane with single methyl/ethyl groups degrade rapidly under sulfate-amended conditions, but dimethyl isomers show slower rates due to microbial substrate specificity . (Cyclopentylmethyl)cyclohexane’s bulky substituent likely reduces biodegradability compared to methylcyclohexane, analogous to dimethylcyclohexane isomers.

Analytical Characterization

- Mass Spectrometry : Cyclohexane derivatives with ketone substituents exhibit neutral losses of 57 Da (C₃H₅O) . While (cyclopentylmethyl)cyclohexane lacks a ketone group, its fragmentation pattern may differ from methylcyclohexane due to the cyclopentylmethyl moiety.

- NMR and FTIR : Cyclohexyl fragments in related compounds are confirmed via ¹H/¹³C NMR and FTIR , methods applicable to (cyclopentylmethyl)cyclohexane for structural validation.

Biological Activity

(Cyclopentylmethyl)cyclohexane, a compound characterized by a cyclohexane backbone with a cyclopentylmethyl substituent, has garnered interest in various fields, particularly in pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, neurotoxicity, and implications for human health.

Chemical Structure and Properties

(Cyclopentylmethyl)cyclohexane is classified as an organic compound with the molecular formula C₁₂H₂₂. Its structure can influence its interaction with biological systems, affecting its pharmacological properties and toxicity.

Pharmacological Activity

Preliminary studies suggest that (Cyclopentylmethyl)cyclohexane may exhibit various pharmacological activities. Its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic applications. However, comprehensive research is necessary to elucidate its full spectrum of biological activity.

Table 1: Summary of Potential Pharmacological Activities

Neurotoxicity and Safety Concerns

Research indicates that compounds similar to (Cyclopentylmethyl)cyclohexane may pose neurotoxic risks. Cyclohexane, a related compound, has been shown to induce behavioral alterations and neurohistological changes in animal models. Studies have reported that exposure to cyclohexane can lead to:

- Headaches and dizziness

- Motor impairment

- Neuronal damage due to oxidative stress

These findings raise concerns about the potential neurotoxic effects of (Cyclopentylmethyl)cyclohexane, necessitating further investigation into its safety profile.

Table 2: Reported Neurotoxic Effects of Related Compounds

Case Studies

- Case Study on Cyclohexane Exposure : A study conducted on mice exposed to cyclohexane revealed significant behavioral changes and structural alterations in the brain. The study highlighted the need for understanding the mechanisms underlying these effects, which could be relevant for (Cyclopentylmethyl)cyclohexane due to structural similarities.

- Human Health Implications : Reports of solvent abuse involving cyclohexane indicate potential risks associated with inhalation exposure. Symptoms such as euphoria and motor impairment were documented, suggesting that (Cyclopentylmethyl)cyclohexane may share similar risks.

Q & A

Q. Q1. What are the optimal synthetic routes for (cyclopentylmethyl)cyclohexane, and how do reaction conditions influence yield?

A1. Synthesis typically involves alkylation of cyclohexane with cyclopentylmethyl halides (e.g., bromides) under Friedel-Crafts or nucleophilic substitution conditions. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic reactivity but require anhydrous conditions .

- Temperature control : Excessive heat (>100°C) may lead to side products like cyclohexene derivatives via β-hydride elimination .

- Solvent polarity : Non-polar solvents (e.g., hexane) favor alkylation, while polar aprotic solvents (e.g., DMF) may stabilize intermediates .

Yield optimization requires monitoring reaction progress via GC-MS or TLC, with typical yields ranging from 50–75% under controlled conditions .

Q. Q2. What safety protocols are critical for handling (cyclopentylmethyl)cyclohexane in laboratory settings?

A2. Key protocols include:

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye contact .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability .

Training in emergency response (e.g., artificial respiration for inhalation exposure) is essential .

Advanced Research Questions

Q. Q3. How can spectroscopic data resolve structural ambiguities in (cyclopentylmethyl)cyclohexane derivatives?

A3. Advanced characterization techniques include:

- ¹³C NMR : Distinguishes between equatorial and axial conformers via chemical shifts (e.g., cyclohexane carbons at ~25–35 ppm vs. cyclopentylmethyl carbons at ~30–45 ppm) .

- IR spectroscopy : C-H stretching frequencies (2850–3000 cm⁻¹) differentiate saturated cyclohexane rings from strained cyclopentyl groups .

- Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 152.28 for M⁺) confirm molecular weight and alkyl chain cleavage pathways .

Q. Q4. How do computational models predict the stability of (cyclopentylmethyl)cyclohexane under varying thermodynamic conditions?

A4. Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can:

- Calculate conformational energy barriers : Cyclohexane chair vs. boat conformers influence steric strain with the cyclopentyl group .

- Predict thermal decomposition pathways : Bond dissociation energies (BDEs) for C-C bonds (~90–100 kcal/mol) indicate stability up to 200°C .

- Simulate solvent interactions : Dielectric constant adjustments in COSMO-RS models reveal solubility trends in non-polar solvents .

Q. Q5. What methodologies address contradictions in reported physical properties (e.g., boiling points) of (cyclopentylmethyl)cyclohexane?

A5. Discrepancies in data (e.g., boiling points ranging from 180–195°C) arise from purity variations or measurement techniques. Resolve via:

- Standardized purification : Distillation under reduced pressure (e.g., 10 mmHg) ensures >99% purity .

- Cross-validation : Compare NIST Webbook data (critical temperature: ~400°C) with experimental vapor pressure curves .

- Peer-reviewed replication : Publish detailed protocols in journals requiring experimental validation (e.g., Beilstein Journal of Organic Chemistry) .

Methodological and Analytical Questions

Q. Q6. What chromatographic techniques best separate (cyclopentylmethyl)cyclohexane from structurally similar isomers?

A6. Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) resolves isomers via retention index differences:

Q. Q7. How can researchers mitigate oxidative degradation of (cyclopentylmethyl)cyclohexane during long-term storage?

A7. Strategies include:

- Inert atmosphere storage : Use argon or nitrogen in sealed amber vials to prevent radical-initiated oxidation .

- Antioxidant additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit peroxide formation .

- Low-temperature preservation : Store at –20°C to reduce kinetic degradation rates by 90% .

Data Interpretation and Reporting

Q. Q8. What frameworks ensure rigorous reporting of experimental data for (cyclopentylmethyl)cyclohexane in academic publications?

A8. Follow guidelines from authoritative journals:

- Experimental replication : Include triplicate measurements with standard deviations (e.g., ±0.5°C for melting points) .

- Structural validation : Provide ¹H/¹³C NMR, HRMS, and elemental analysis for novel derivatives .

- Ethical disclosure : Declare conflicts of interest and funding sources in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.